2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid belongs to the dihydropyrimidine class of compounds, specifically dihydropyrimidine-5-carboxylic acids. These compounds are recognized for their diverse biological activities, including anti-hypertensive, anti-inflammatory, and antimicrobial properties. [ [] ] While the provided literature doesn't delve into specific drug use, dosage, or side effects, it focuses on the compound's synthetic pathways and potential applications in medicinal chemistry.
The compound has been referenced in various chemical databases and studies, highlighting its relevance in research related to xanthine oxidase inhibition. Dihydropyrimidines are recognized for their role in pharmacology, particularly as enzyme inhibitors that can affect metabolic pathways associated with purine metabolism.
The synthesis of 2-benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be achieved through several methods, typically involving the condensation of appropriate precursors. Common synthetic routes include:
Reagents such as phosphorus oxychloride or acetic anhydride may be used to facilitate these transformations under controlled conditions, typically involving heating and the use of solvents like ethanol or methanol for optimal yields.
The molecular formula of 2-benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is . The structure consists of:
This arrangement allows for multiple points of interaction in biological systems, particularly with enzymes involved in purine metabolism.
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions typically involve controlled temperatures and suitable solvents.
The products formed from these reactions depend on the specific reagents used. For instance:
The principal mechanism of action for 2-benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is its role as an inhibitor of xanthine oxidase. This enzyme is crucial in purine metabolism, converting hypoxanthine to xanthine and further to uric acid.
By inhibiting xanthine oxidase, this compound decreases uric acid production, making it a candidate for treating conditions associated with hyperuricemia such as gout. The binding occurs through interactions with key residues in the enzyme's active site.
While specific physical properties such as melting point and solubility are often not detailed in available literature, compounds within this class typically exhibit moderate solubility in organic solvents.
The chemical properties include:
Relevant analyses indicate that the compound's stability is influenced by the presence of the oxo group and carboxylic acid functionality.
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several notable applications:
The synthesis of 2-benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid relies heavily on pyrimidine ring construction through acid-catalyzed cyclocondensation. The Biginelli multicomponent reaction serves as the cornerstone, enabling the convergent assembly of benzyl-functionalized dihydropyrimidine scaffolds. This one-pot protocol combines substituted benzaldehydes, β-ketoesters (e.g., ethyl acetoacetate), and urea/thiourea under Lewis acid catalysis (CeCl₃·7H₂O, 25 mol%) in refluxing ethanol. Cyclization yields the 3,4-dihydropyrimidin-2(1H)-one core (DHPM), which undergoes subsequent oxidative aromatization using 65% nitric acid to generate the 6-oxo-1,6-dihydropyrimidine system. For 6-methyl/6-ethyl derivatives, this aromatization proceeds in 59–92% yield, though sterically hindered C6 substituents (isopropyl, phenyl) significantly diminish efficiency [5].
Post-cyclization, the C5-ester is hydrolyzed to the carboxylic acid functionality under alkaline conditions (NaOH/EtOH–H₂O), followed by acidification. Critical to this route is the regioselective introduction of the benzyl group at C2, achieved through judicious aldehyde selection. For example, using phenylacetaldehyde derivatives directs benzyl substitution exclusively at the pyrimidine C2 position. Catalyst screening reveals lanthanide-based systems (e.g., Yb(OTf)₃) in acetic acid/ethanol (3:1) optimize yields (>90%) under microwave irradiation (120°C, 10 min) [10].
Table 1: Catalyst Screening for Biginelli Cyclization
Catalyst | Conditions | Yield (%) | Reaction Time | |
---|---|---|---|---|
CeCl₃·7H₂O (25 mol%) | Ethanol reflux, 24 h | 33–76% | 24 hours | |
Yb(OTf)₃ (10 mol%) | AcOH/EtOH (3:1), 120°C | >90% | 10 minutes (MW) | |
LaCl₃/graphite | Solvent-free, 80°C | 85% | 8 minutes (MW) | |
HCl (cat.) | Ethanol reflux | 64–72% | 1.5 hours | [5] [10] |
N1-alkylation precedes side-chain functionalization to preserve ring tautomerism. Alkylation of the dihydropyrimidinone nitrogen employs 4-(bromomethyl)acetophenone under mild basic conditions (K₂CO₃, DMF, RT), yielding C1-alkylated intermediates (31–56% yield). Subsequent enolization with LiHMDS and reaction with diethyl oxalate introduces the α,γ-diketoester, which undergoes saponification–acidification to furnish α,γ-diketobutanoic acid derivatives. This approach enables diverse N1-alkyl chains while retaining the C2-benzyl and C5-carboxylic acid groups [5].
For amide formation, the carboxylic acid moiety is activated using SOCl₂ or POCl₃ to form acyl chlorides, followed by reaction with primary/secondary amines. Alternatively, carbodiimide coupling (EDC·HCl, HOBt) in anhydrous DMF facilitates amide ligation without epimerization. Thiopyrimidine analogs undergo S-alkylation at C2 using bromoketones, as demonstrated by derivatives bearing phenoxymethyl groups (e.g., 6-oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid). This enhances electronic diversity while maintaining hydrogen-bonding capacity [6].
Table 2: Impact of C2 Substituents on Biological Activity
C2 Substituent | XO IC₅₀ (μM) | Relative Potency vs. Febuxostat |
---|---|---|
Benzyl | 0.0945 | 1.8× |
Phenoxymethyl | Not reported | Comparable |
5-Benzyl-4-methyl | 0.19* | 9.2× |
Allyl | 0.0437 | 3.9× |
HIV integrase inhibition [2] [6]. |
Microwave irradiation revolutionizes dihydropyrimidine synthesis by accelerating cyclocondensation 30-fold while improving regioselectivity. Under controlled dielectric heating (120–170°C), solvent-free Biginelli reactions complete in 5–15 minutes with 75–92% yields, versus 5–24 hours conventionally. Key innovations include:
For late-stage functionalization, palladium-catalyzed couplings install C5-aryl/heteroaryl groups via Liebeskind-Srogl cross-coupling. DHPM-5-carboxylic acid thiol esters react with boronic acids under Pd(PPh₃)₄ catalysis (THF, 60°C), yielding 5-aroyl-DHPMs with extended π-systems crucial for target binding (e.g., xanthine oxidase inhibition) [10].
Table 3: Conventional vs. Microwave Synthesis Comparison
Parameter | Conventional Heating | Microwave Irradiation | |
---|---|---|---|
Reaction time | 5–24 hours | 5–30 minutes | |
Typical yield range | 33–76% | 75–92% | |
Solvent consumption | High (ethanol, acetic acid) | Low (solvent-free/water) | |
Thermal decomposition | Significant at >130°C | Minimized by rapid heating | |
Scalability | Limited by heat transfer | Demonstrated at 40 mmol scale | [5] [7] [10] |
Preserving carboxylic acid integrity during N-alkylation or ring functionalization necessitates orthogonal protection. Key strategies include:
Deprotection must avoid ring decarboxylation, a side reaction prevalent under prolonged heating (>80°C) or strong acids (H₂SO₄). Optimized protocols use mild bases (NaHCO₃) at ambient temperature for ester hydrolysis. For N-hydroxysuccinimide esters—employed in peptide couplings—in situ generation avoids isolation of the acid-sensitive intermediate [6].
Table 4: Protecting Group Applications in Synthesis
Protecting Group | Installation Method | Cleavage Conditions | Compatibility | |
---|---|---|---|---|
Ethyl ester | Ethyl acetoacetate in Biginelli | NaOH, EtOH/H₂O, RT | N-alkylation, aromatization | |
Methyl ester | Diazomethane or MeI/K₂CO₃ | LiOH, THF/H₂O, 0°C | S-alkylation, bromination | |
tert-Butyl ester | Boc₂O/DMAP or isobutene/H₂SO₄ | TFA/DCM (1:1), RT | POCl₃ cyclizations, strong acids | |
Benzyl ester | BnBr, K₂CO₃ | H₂/Pd-C, EtOAc | Catalytic hydrogenation | [5] [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: